molecular formula C13H10FNO2 B8168456 Methyl 5-fluoro-2-phenylisonicotinate

Methyl 5-fluoro-2-phenylisonicotinate

Cat. No.: B8168456
M. Wt: 231.22 g/mol
InChI Key: IUVFRVSPGUVUFE-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-phenylisonicotinate: is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 5-position and a phenyl group at the 2-position of the isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-phenylisonicotinate typically involves the fluorination of a suitable precursor, such as 2-phenylisonicotinic acid, followed by esterification. One common method includes the use of Selectfluor® as a fluorinating agent under mild conditions to introduce the fluorine atom at the desired position. The reaction is usually carried out in an organic solvent like acetonitrile, with the presence of a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-phenylisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-fluoro-2-phenylisonicotinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-phenylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the phenyl group can facilitate interactions with hydrophobic pockets within the target molecules, leading to increased potency and efficacy .

Comparison with Similar Compounds

  • Methyl 2-fluoro-5-phenylisonicotinate
  • Methyl 5-fluoro-2-phenylpyridine-3-carboxylate
  • Methyl 5-chloro-2-phenylisonicotinate

Comparison: Methyl 5-fluoro-2-phenylisonicotinate is unique due to the specific positioning of the fluorine and phenyl groups, which can significantly influence its chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development .

Properties

IUPAC Name

methyl 5-fluoro-2-phenylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)10-7-12(15-8-11(10)14)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVFRVSPGUVUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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